molecular formula C23H20ClN3O3S2 B2429506 N-(3-chlorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide CAS No. 1252904-69-0

N-(3-chlorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide

Cat. No. B2429506
CAS RN: 1252904-69-0
M. Wt: 486
InChI Key: IEKJLRKHHYSFGW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S2 and its molecular weight is 486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Heterocyclic Compounds : A study described the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines as anti-inflammatory and analgesic agents. These compounds showed promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the potential of similar structures for therapeutic use (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antimicrobial Applications : Another study focused on the synthesis and antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The compounds displayed potent anticancer activity against several human cancer cell lines, suggesting the potential of structurally related compounds for cancer therapy (Hafez & El-Gazzar, 2017). Additionally, certain derivatives were synthesized with antimicrobial activity, reinforcing the versatility of these structures in developing new therapeutic agents (Rehman et al., 2013).

Structural Analysis and Optimization

Crystal Structure Analysis : Research on crystal structures of compounds with similar scaffolds provides valuable insights into their conformation and potential interactions with biological targets. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides were determined, offering a foundation for understanding the structural properties critical for biological activity and facilitating the design of analogs with enhanced efficacy (Subasri et al., 2016).

Design and Synthesis for Antiproliferative Activity : A study on the design, synthesis, and evaluation of antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide and related compounds demonstrated significant inhibition against various cancer cell lines, underscoring the therapeutic potential of these molecules (Huang et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-26(17-7-4-6-16(24)12-17)20(28)14-32-23-25-19-9-10-31-21(19)22(29)27(23)13-15-5-3-8-18(11-15)30-2/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKJLRKHHYSFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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